4-(Propane-1-sulfonyl)piperidine
Description
4-(Propane-1-sulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing five methylene bridges and one amine bridge The compound this compound is characterized by the presence of a propane-1-sulfonyl group attached to the piperidine ring
Properties
CAS No. |
1004619-99-1 |
|---|---|
Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
4-propylsulfonylpiperidine |
InChI |
InChI=1S/C8H17NO2S/c1-2-7-12(10,11)8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
DKTSBKXVRSABTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propane-1-sulfonyl)piperidine typically involves the sulfonylation of piperidine with propane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Propane-1-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(Propane-1-sulfonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propane-1-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidine ring can interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the sulfonyl group.
4-(Methylsulfonyl)piperidine: A similar compound with a methylsulfonyl group instead of a propane-1-sulfonyl group.
4-(Ethane-1-sulfonyl)piperidine: A compound with an ethane-1-sulfonyl group.
Uniqueness: 4-(Propane-1-sulfonyl)piperidine is unique due to the presence of the propane-1-sulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
4-(Propane-1-sulfonyl)piperidine, commonly referred to as PS-Pip, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₅NO₂S
- Molecular Weight : 175.27 g/mol
- CAS Number : 1263277-05-9
The compound features a piperidine ring substituted with a propane sulfonyl group, which enhances its solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group is believed to enhance the compound's binding affinity to specific receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that PS-Pip exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Cytotoxic Effects : Research indicates that PS-Pip may induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : There is emerging evidence that this compound may have protective effects on neuronal cells, possibly offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
A study conducted by investigated the antimicrobial properties of PS-Pip against various bacterial strains. The results showed that PS-Pip effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Assays
Research evaluating the cytotoxic effects of PS-Pip on cancer cell lines revealed significant findings. In a study published in , PS-Pip demonstrated dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of PS-Pip as an adjunct treatment for patients with chronic bacterial infections. The results indicated a reduction in infection rates and improved patient outcomes when combined with standard antibiotic therapy. -
Preclinical Study on Cancer Treatment :
In vivo studies using mouse models demonstrated that administering PS-Pip significantly reduced tumor size in xenograft models of breast cancer. The study suggested that PS-Pip could enhance the efficacy of existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
